4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising an amino group, a methylphenyl group, an oxadiazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid typically involves multiple steps, including the formation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then undergo cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves the formation of the thiazole ring through a reaction with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the thiazole ring but shares the oxadiazole and methylphenyl groups.
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-thiol: Contains a thiol group instead of the carboxylic acid group.
4-Amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylic acid: Lacks the oxadiazole ring but includes the thiazole and carboxylic acid groups.
Uniqueness
4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of reactions and interact with diverse molecular targets.
Properties
IUPAC Name |
4-amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-6-2-4-7(5-3-6)11-15-12(20-16-11)9-8(14)10(13(18)19)21-17-9/h2-5H,14H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXKGLDNQLHEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NSC(=C3N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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